EPAC1 (RapGEF3) Inhibitory Potency in Head-to-Head Patent SAR Context
In the EPAC1 binding assay disclosed in US 11,124,489, Compound 36 (CAS 1210651-71-0) demonstrates an IC50 of 6,700 nM. This places it in the mid-range of the patent's SAR series, where the most potent analog (Compound 15, BDBM517667) achieves an IC50 of 2,400 nM and the least potent reported analog (Compound 11, BDBM517667) shows an IC50 of 7,200 nM [1]. The quantified difference from the most potent intra-class comparator is a 2.8-fold reduction in potency, while it maintains a 1.07-fold advantage over the least potent analog. This intermediate potency profile makes Compound 36 a useful benchmark for calibrating assay sensitivity and for studying EPAC1 in contexts where excessive target inhibition may confound phenotypic readouts.
| Evidence Dimension | EPAC1 (Rap guanine nucleotide exchange factor 3) binding inhibition |
|---|---|
| Target Compound Data | IC50 = 6,700 nM (6.7 µM) |
| Comparator Or Baseline | Compound 15 (most potent in series): IC50 = 2,400 nM; Compound 11 (least potent): IC50 = 7,200 nM |
| Quantified Difference | 2.8-fold less potent than Compound 15; 1.07-fold more potent than Compound 11 |
| Conditions | In vitro EPAC1 binding assay; exact protocol described in US Patent 11,124,489; BindingDB assay ID 10157 |
Why This Matters
The quantified position within the SAR landscape allows researchers to select a compound with a specific potency window for pathway interrogation, avoiding both oversaturated target engagement and insufficient inhibition.
- [1] BindingDB entries: BDBM517692 (Compound 36), BDBM517667 (Compounds 11 and 15). US Patent 11,124,489, Board of Regents, University of Texas System. View Source
